molecular formula C13H24N2O4 B11844985 1-tert-Butyl 3-ethyl 1,4-diazepane-1,3-dicarboxylate CAS No. 850786-99-1

1-tert-Butyl 3-ethyl 1,4-diazepane-1,3-dicarboxylate

Cat. No.: B11844985
CAS No.: 850786-99-1
M. Wt: 272.34 g/mol
InChI Key: DUSZWLYPHNEPCC-UHFFFAOYSA-N
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Description

1-tert-Butyl 3-ethyl 1,4-diazepane-1,3-dicarboxylate is a chemical compound known for its unique structure and properties. It belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl 3-ethyl 1,4-diazepane-1,3-dicarboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 3-ethyl 1,4-diazepane-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1-tert-Butyl 3-ethyl 1,4-diazepane-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-ethyl 1,4-diazepane-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-tert-Butyl 3-ethyl 1,4-diazepane-1,3-dicarboxylate can be compared with other similar compounds such as:

  • tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate
  • tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
  • tert-Butyl 3-(propan-2-yl)-1,4-diazepane-1-carboxylate

These compounds share similar structural features but differ in their specific substituents and functional groups, leading to variations in their chemical properties and applications .

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 1,4-diazepane-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-5-18-11(16)10-9-15(8-6-7-14-10)12(17)19-13(2,3)4/h10,14H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSZWLYPHNEPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCCN1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401145819
Record name 1-(1,1-Dimethylethyl) 3-ethyl hexahydro-1H-1,4-diazepine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401145819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850786-99-1
Record name 1-(1,1-Dimethylethyl) 3-ethyl hexahydro-1H-1,4-diazepine-1,3-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850786-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 3-ethyl hexahydro-1H-1,4-diazepine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401145819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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